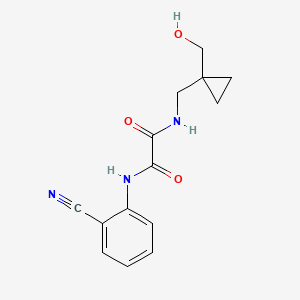
N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a hydroxymethyl cyclopropyl moiety, and an oxalamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps:
Formation of the cyanophenyl intermediate:
Synthesis of the hydroxymethyl cyclopropyl moiety: This can be achieved through cyclopropanation reactions, where a cyclopropane ring is formed and subsequently functionalized with a hydroxymethyl group.
Coupling of intermediates: The final step involves the coupling of the cyanophenyl intermediate with the hydroxymethyl cyclopropyl moiety using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyanophenyl and hydroxymethyl cyclopropyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N1-(2-cyanophenyl)-N2-(cyclopropylmethyl)oxalamide: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
N1-(2-cyanophenyl)-N2-((1-hydroxyethyl)cyclopropyl)methyl)oxalamide: Contains a hydroxyethyl group instead of hydroxymethyl, potentially altering its chemical behavior.
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the cyanophenyl and hydroxymethyl cyclopropyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-7-10-3-1-2-4-11(10)17-13(20)12(19)16-8-14(9-18)5-6-14/h1-4,18H,5-6,8-9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLVRJCAFHFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

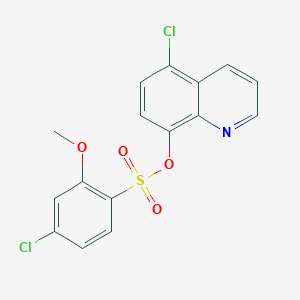
![3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2571407.png)
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)

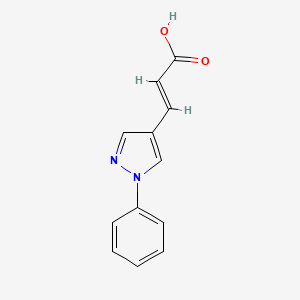
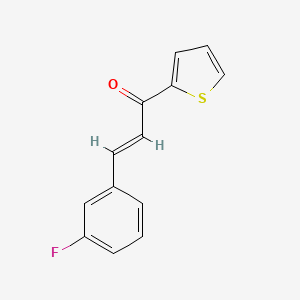

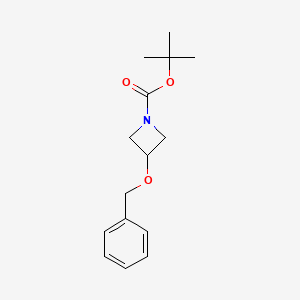
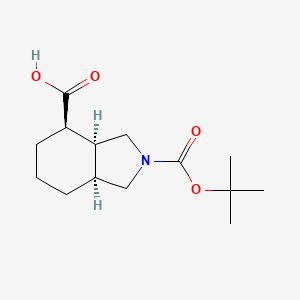
![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
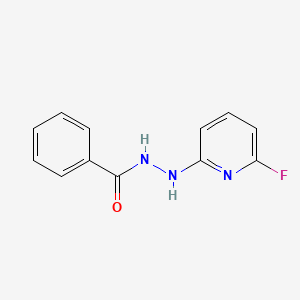
![1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2571426.png)
